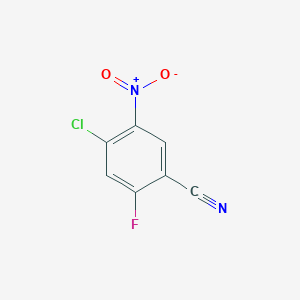

4-Chloro-2-fluoro-5-nitrobenzonitrile

Description

4-Chloro-2-fluoro-5-nitrobenzonitrile is a multifunctional aromatic compound featuring a nitrile group, nitro group, and halogen substituents (chloro and fluoro) at positions 4, 5, and 2, respectively. For example, derivatives like 4-Chloro-2-fluoro-5-nitrobenzoic acid are utilized in solid-phase synthesis to construct nitrogenous heterocycles (e.g., benzimidazoles, quinoxalinones) via polymer-supported intermediates . The nitrile group in this compound may offer distinct reactivity, enabling applications in pharmaceutical and agrochemical precursor synthesis.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHOTDZFFZOKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving the nitration of 2-fluorobenzonitrile followed by chlorination. The nitration step typically involves the reaction of 2-fluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 2-fluoro-5-nitrobenzonitrile is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzonitriles with various functional groups replacing the chloro or fluoro substituents.

Reduction: The primary product is 4-chloro-2-fluoro-5-aminobenzonitrile.

Scientific Research Applications

Chemistry

4-Chloro-2-fluoro-5-nitrobenzonitrile serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and reductions allows for the creation of diverse derivatives that can be used in further chemical reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Medicine

The compound is under investigation for potential therapeutic applications, particularly in treating diseases associated with oxidative stress and inflammation. Its unique structure allows it to target specific molecular pathways involved in disease progression.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals, benefiting from its reactivity and stability.

Study on Enzyme Interaction

A notable study highlighted the role of this compound in inhibiting specific enzymes associated with cancer metabolism. It was found to selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This inhibition suggests a potential pathway for developing anti-cancer therapies.

Synthesis of Heterocycles

Another research effort focused on utilizing this compound as a building block for synthesizing nitrogenous heterocycles critical in drug discovery. The ability to modify the nitro group allowed researchers to create diverse libraries of compounds with potential biological activity.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its potential applications include:

| Application Area | Description |

|---|---|

| Anticancer Agents | Inhibition of carbonic anhydrases related to tumor growth |

| Anti-inflammatory Drugs | Targeting oxidative stress pathways |

| Antibiotics | Development against bacterial infections |

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 4-Chloro-2-fluoro-5-nitrobenzonitrile with analogs:

Key Observations:

- Substituent Positions : Positional isomerism significantly impacts electronic effects. For instance, the trifluoromethyl group in 4-Nitro-2-(trifluoromethyl)benzonitrile is a stronger electron-withdrawing group (EWG) than chloro or fluoro, reducing electrophilic substitution reactivity compared to the target compound .

- Functional Groups : The acyl chloride in 2-Chloro-4-fluoro-5-nitrobenzoyl chloride enables nucleophilic substitution (e.g., amidation), whereas the nitrile group in the target compound may undergo reduction to amines or participate in cycloadditions .

Nitro Group Reactivity:

The nitro group at position 5 in this compound facilitates reduction to amines (e.g., forming 4-Amino-2-chloro-5-fluorobenzonitrile, CAS 1228376-68-8), a precursor for pharmaceuticals . In contrast, analogs like 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS 170098-88-1) show divergent regiochemistry in substitution reactions due to nitro placement at position 3 .

Halogen Effects:

- Chlorine : Enhances electrophilic substitution resistance but enables cross-coupling reactions (e.g., Suzuki coupling).

- Fluorine : Increases metabolic stability and lipophilicity, critical in drug design. For example, 5-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1) is explored in agrochemicals due to its stability .

Nitrile Utility:

The nitrile group in this compound can be hydrolyzed to carboxylic acids or converted to tetrazoles, expanding its utility in medicinal chemistry. Comparatively, 4-Nitro-2-(trifluoromethyl)benzonitrile’s trifluoromethyl group enhances electron deficiency, favoring reactions like nucleophilic aromatic substitution .

Biological Activity

4-Chloro-2-fluoro-5-nitrobenzonitrile is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique molecular structure, characterized by a chloro group, a fluoro group, and a nitro group on a benzonitrile framework, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C7H3ClF N2O2

- Molecular Weight : 200.56 g/mol

- CAS Number : 1242269-80-2

The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It can interact with enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress and inflammation . The mechanism typically involves the formation of stable complexes with target enzymes, thereby inhibiting their activity.

Cytotoxicity and Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells.

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Case Studies

- Study on Enzyme Interaction : A study highlighted the role of this compound in inhibiting specific enzymes associated with cancer metabolism. The compound was found to selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

- Synthesis of Heterocycles : Another research focused on utilizing this compound as a building block for synthesizing nitrogenous heterocycles, which are crucial in drug discovery. The ability to modify the nitro group allowed for the creation of diverse libraries of compounds with potential biological activity .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its potential applications include:

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Chloro-2-fluoro-5-nitrobenzonitrile, and what critical reaction parameters should be optimized?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:

Chlorination/Fluorination: Introduce chloro and fluoro groups via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or Selectfluor® reagents) .

Nitration: Controlled nitration at the 5-position using HNO₃/H₂SO₄, ensuring temperature control (<50°C) to avoid over-nitration or decomposition .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Parameters:

- Regioselectivity: Monitor nitration positioning via TLC or HPLC .

- Yield optimization: Adjust stoichiometry of nitrating agents and reaction time .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- MS (ESI): Molecular ion [M+H]⁺ at m/z 215.56 (calc. for C₇H₂ClFN₂O₂) with isotopic clusters confirming Cl and F .

Advanced: How do steric and electronic effects influence the regioselectivity of nitration in polyhalogenated benzonitriles like this compound?

Methodological Answer:

- Electronic Effects: Nitro and cyano groups are meta-directing, while halogens (Cl, F) are ortho/para-directing. In 4-Chloro-2-fluoro-benzenes, nitration favors the 5-position due to:

- Electron-withdrawing effects of Cl (para to cyano) deactivating adjacent positions.

- Fluorine’s inductive electron-withdrawal outweighing its resonance donation .

- Steric Effects: Minimal in planar aromatic systems, but bulky substituents near reactive sites may hinder nitration .

Validation: Computational modeling (DFT) of charge distribution and reaction intermediates can predict regioselectivity .

Advanced: What strategies resolve contradictions in reported melting points or solubility data for nitro-substituted benzonitriles?

Methodological Answer:

- Data Reconciliation:

- Case Study: this compound may exhibit polymorphism. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting melting behavior .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry to identify reactive sites (e.g., nitro group as electron-deficient center for nucleophilic substitution).

- Calculate Fukui indices to predict electrophilic/nucleophilic behavior .

- Applications: Predict feasibility of Suzuki-Miyaura couplings using boronic acids (e.g., 2-Chloro-5-nitrophenylboronic acid as a coupling partner ).

Advanced: What are the stability challenges of this compound under varying storage conditions?

Methodological Answer:

- Degradation Pathways:

- Stability Testing:

- Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.